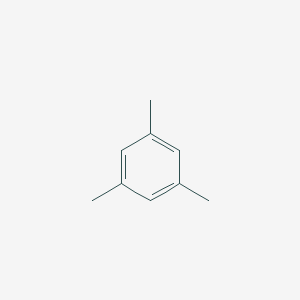

Mesitylene

Description

Properties

IUPAC Name |

1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHZEENZYGFFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026797 | |

| Record name | 1,3,5-Trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3,5-trimethylbenzene appears as a colorless liquid with a peculiar odor. Insoluble in water and less dense than water. Flash point near 123 °F. May be toxic by ingestion and inhalation. Used to make plastics and dyes., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a distinctive, aromatic odor. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mesitylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5988 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mesitylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3,5-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0639.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

329 °F at 760 mmHg (NIOSH, 2023), 164.7 °C at 760 mm Hg, Boiling point = 98.9 °C at 100 mm Hg, 61 °C at 20 mm Hg, 47.4 °C at 10 mm Hg, and 9.6 °C at 1.0 mm Hg, 164.00 to 165.00 °C. @ 760.00 mm Hg, 165 °C, 329 °F | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/92 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mesitylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3,5-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0639.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

122 °F (NIOSH, 2023), 122 °F (50 °C) (Closed cup), 50 °C c.c., 122 °F | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/92 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3,5-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0639.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.002 % (NIOSH, 2023), Miscible with alcohol, ether, benzene, Miscible in ethanol, ethyl ether, acetone, Miscible with oxygenated and aromatic solvents., In water, 48.2 mg/L at 25 °C, 0.0482 mg/mL at 25 °C, Solubility in water: very poor, 0.002% | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/92 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mesitylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3,5-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0639.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.86 (NIOSH, 2023) - Less dense than water; will float, 0.8637 at 20 °C/4 °C, Relative density (water = 1): 0.86, 0.86 | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/92 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3,5-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0639.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.006 AT 20 °C (AIR = 1), Relative vapor density (air = 1): 4.1 | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/92 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2 mmHg (NIOSH, 2023), 2.48 [mmHg], Vapor pressure = 1.86 mm Hg @ 20 °C, 2.48 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.25, 2 mmHg | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mesitylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5988 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/92 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3,5-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0639.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Mesitylene contains 1 wt% pseuodocumeme and 0.5 wt% other aromatic compounds | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/92 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

108-67-8 | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mesitylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesitylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MESITYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Trimethylbenzene (Mesitylene) | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/135-trimethylbenzene-mesitylene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, 1,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesitylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESITYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887L18KQ6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/92 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mesitylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Mesitylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/OX682428.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-49 °F (NIOSH, 2023), -44.8 °C, Liquid Molar Volume= 0.139524 cu m/kmol; IG Heat of Formation= -1.59X10+7 J/kmol; Heat of Fusion at the melting point= 9.5144X10+6 J/kmol, -44.7 °C, -45 °C, -49 °F | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/92 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mesitylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3,5-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0639.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Discovery of Mesitylene: A Technical Retrospective on Robert Kane's Foundational Work

Abstract

This technical guide provides an in-depth analysis of the historical discovery of mesitylene by the Irish chemist Robert Kane in 1837. It is tailored for an audience of researchers, scientists, and professionals in drug development, offering a detailed examination of the early experimental protocols, the evolution of its structural elucidation, and the quantitative data that underpinned its initial, albeit incorrect, characterization. This paper presents a side-by-side comparison of Kane's early findings with the later, more accurate analyses by August Wilhelm von Hofmann, illustrating the nascent stages of organic chemistry and the iterative process of scientific discovery. Included are detailed experimental methodologies derived from original 19th-century publications, structured data tables for comparative analysis, and a logical workflow diagram illustrating the intellectual journey from initial observation to the eventual understanding of this significant aromatic hydrocarbon.

Introduction: The Dawn of Aromatic Chemistry

In the burgeoning field of 19th-century organic chemistry, the investigation of novel compounds derived from readily available starting materials was a primary focus. It was within this context that Irish chemist Robert Kane, in 1837, conducted a series of experiments that would lead to the first synthesis of a new hydrocarbon: this compound.[1] His work, rooted in the acid-catalyzed condensation of acetone (B3395972), marked a significant, though initially misinterpreted, step in the understanding of molecular transformations and the nature of aromatic compounds.

Kane, a prominent figure in Irish science, named his discovery "this compound" in the belief that it was an alkene derived from the dehydration of "mesit," an early name for acetone.[1] This nomenclature reflected the prevailing theories of the time but belied the true, more complex cyclic structure of the molecule. This guide delves into the technical specifics of Kane's original work, presenting his experimental approach and the analytical data that led him to an incorrect empirical formula. It further contrasts this with the corrective work of August Wilhelm von Hofmann, who, in 1849, provided a more accurate elemental composition, paving the way for the eventual structural elucidation of this compound as 1,3,5-trimethylbenzene.

Experimental Protocols

The following sections detail the experimental methodologies employed by Robert Kane in his initial synthesis of this compound and the subsequent analytical work by A. W. von Hofmann that refined its chemical identity. These protocols are reconstructed from their original 19th-century publications to provide a clear and replicable understanding of their historic investigations.

Robert Kane's Synthesis of this compound (1837)

Robert Kane's pioneering synthesis of this compound involved the acid-catalyzed self-condensation of acetone. The following protocol is based on his 1839 publication, "On a series of combinations derived from pyroacetic spirit."

Objective: To produce a new hydrocarbon by the action of concentrated sulfuric acid on acetone.

Materials:

-

Pyroacetic spirit (Acetone)

-

Concentrated sulphuric acid (Sulfuric acid)

-

Water

-

Solution of caustic potash (Potassium hydroxide (B78521) solution)

-

Fused chloride of calcium (Anhydrous calcium chloride)

Procedure:

-

A quantity of pure acetone was distilled with an equal volume of concentrated sulfuric acid.

-

The distillation was carried out until the bottom of the retort was covered with a black, carbonaceous deposit.

-

The distilled liquid separated into two layers: an upper, oily layer, and a lower, aqueous layer containing sulphurous acid.

-

The upper, oily layer was separated and washed with water to remove any remaining acid.

-

The washed oil was then agitated with a solution of caustic potash to neutralize any remaining acidic impurities.

-

The liquid was then drawn off and brought into contact with fused calcium chloride for 24 hours to ensure thorough drying.

-

The dried liquid was then redistilled. The fraction boiling between 132°C and 143°C was collected as the purified product, which Kane named this compound.

A. W. von Hofmann's Analysis of this compound (1849)

August Wilhelm von Hofmann's work, detailed in his 1849 paper "On the composition of mesitilole," focused on correcting the empirical formula of the compound discovered by Kane. While the synthesis method was similar, his analytical approach was more refined.

Objective: To determine the correct elemental composition of this compound.

Analytical Method (Combustion Analysis):

-

A precisely weighed sample of purified this compound was placed in a combustion tube with copper(II) oxide.

-

The tube was heated to a high temperature to ensure complete combustion of the organic material into carbon dioxide and water.

-

The produced carbon dioxide was absorbed in a pre-weighed apparatus containing potassium hydroxide.

-

The produced water was absorbed in a pre-weighed apparatus containing calcium chloride.

-

The increase in mass of the absorption apparatuses for carbon dioxide and water allowed for the calculation of the mass of carbon and hydrogen in the original sample.

-

From these masses, the percentage composition of carbon and hydrogen in this compound was determined.

Quantitative Data and Structural Elucidation

The journey to understanding the true nature of this compound was a multi-step process, beginning with Kane's initial, flawed analysis and culminating in the correct structural assignment by later chemists. This section presents the quantitative data from both Kane's and Hofmann's work, highlighting the evolution of analytical accuracy.

Elemental Analysis of this compound

The following tables summarize the elemental analysis data for this compound as reported by Robert Kane and later corrected by A. W. von Hofmann. It is important to note that Hofmann used an atomic weight of 6 for carbon in his initial calculations, a common practice at the time, which led to an initial empirical formula of C18H12. When recalculated with the correct atomic weight of 12 for carbon, his data aligns with the modern understanding of this compound.

Table 1: Robert Kane's Elemental Analysis of this compound (1839)

| Element | Percentage (%) |

| Carbon | 81.10 |

| Hydrogen | 8.80 |

| Oxygen (by difference) | 10.10 |

| Based on this data, Kane proposed an incorrect empirical formula. |

Table 2: A. W. von Hofmann's Elemental Analysis of this compound (1849)

| Element | Percentage (%) |

| Carbon | 89.58 |

| Hydrogen | 10.42 |

| Hofmann's data, when calculated with the correct atomic weights, led to the correct empirical formula of C9H12. |

Table 3: Modern Elemental Composition of this compound (C9H12)

| Element | Percentage (%) |

| Carbon | 89.94 |

| Hydrogen | 10.06 |

Logical Pathway to this compound's Discovery

The following diagram illustrates the logical progression of Robert Kane's investigation, from his initial reactant to his proposed, albeit incorrect, product. This workflow highlights the key conceptual steps in his discovery process.

Caption: Logical workflow of Robert Kane's discovery of this compound.

Conclusion

Robert Kane's discovery of this compound in 1837 stands as a testament to the exploratory nature of early organic chemistry. While his initial structural and compositional analyses were later proven incorrect, his synthesis of this novel hydrocarbon from acetone laid the groundwork for future investigations into aromatic chemistry. The subsequent corrective work by A. W. von Hofmann underscores the critical role of precise analytical techniques in the advancement of chemical science. This technical guide has provided a detailed look into the original experimental protocols and the quantitative data that shaped the early understanding of this compound, offering valuable insights for modern researchers into the historical development of their field. The evolution of our understanding of this compound serves as a compelling case study in the iterative and self-correcting nature of scientific inquiry.

References

Unraveling the True Identity of Mesitylene: A Technical Guide to the Correction of Its Empirical Formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the correct empirical and molecular formula of a chemical compound is a cornerstone of organic chemistry, providing the fundamental basis for understanding its structure, reactivity, and potential applications. The history of mesitylene, a symmetrically substituted aromatic hydrocarbon, offers a compelling case study in the evolution of analytical techniques and the self-correcting nature of scientific inquiry. Initial studies in the 19th century led to an incorrect empirical formula, a misconception that was later rectified through more rigorous experimental work. This technical guide provides an in-depth analysis of the early investigations into the composition of this compound, detailing the experimental protocols that led to both the erroneous and the correct empirical formulas, and presents the quantitative data that underpinned this important correction in the annals of chemical science.

Data Presentation: A Tale of Two Analyses

The journey to elucidate the correct empirical formula of this compound is best understood through a direct comparison of the quantitative elemental analysis data from the initial and subsequent, more accurate, studies. The following table summarizes the findings of Robert Kane, who first isolated the compound, and August W. von Hofmann, who later corrected its proposed formula.

| Parameter | Robert Kane (1839) | August W. von Hofmann (1849) | Theoretical (C₉H₁₂) |

| Elemental Analysis | |||

| % Carbon (C) | 81.08 | 89.81 | 89.94 |

| % Hydrogen (H) | 8.11 | 10.19 | 10.06 |

| Proposed Empirical Formula | C₅H₄ | C₉H₁₂ | C₉H₁₂ |

| Calculated C:H Ratio | 1:0.8 | 1:1.33 | 1:1.33 |

Experimental Protocols

The discrepancies in the empirical formulas proposed by Kane and Hofmann can be attributed to differences in the purity of the samples and the precision of the analytical methods employed at the time. The primary method for elemental analysis in the 19th century was combustion analysis, a technique pioneered by Justus von Liebig.

Robert Kane's Experimental Protocol (1839)

Synthesis of this compound: Kane prepared this compound by heating acetone (B3395972) with concentrated sulfuric acid. A mixture of one part acetone and two parts concentrated sulfuric acid was subjected to distillation. The crude distillate, a light, oily liquid with a distinct aromatic odor, was collected. This product was then further purified by washing with water and subsequent redistillation.

Elemental Analysis: The elemental composition of the purified this compound was determined using a combustion analysis method. A weighed sample of the substance was combusted in a tube with copper(II) oxide. The resulting water and carbon dioxide were collected in pre-weighed absorption tubes containing calcium chloride and potassium hydroxide, respectively. The increase in the weight of these tubes was used to calculate the percentages of hydrogen and carbon in the original sample. Kane's results, however, were likely affected by impurities in his prepared this compound, leading to a lower carbon percentage and a higher relative hydrogen content in his proposed formula of C₅H₄.

August W. von Hofmann's Experimental Protocol (1849)

Sample Purification: Recognizing the potential for impurities in Kane's preparation, Hofmann subjected his this compound sample to a more rigorous purification process. This involved repeated fractional distillations to obtain a sample with a constant boiling point, a key indicator of purity.

Elemental Analysis: Hofmann employed a refined version of Liebig's combustion analysis, which had become more standardized and accurate by the mid-19th century. A carefully weighed sample of the highly purified this compound was combusted using copper(II) oxide. The resulting water and carbon dioxide were meticulously collected and weighed. Hofmann's more precise measurements on a purer sample yielded elemental percentages that were in close agreement with the theoretical values for a C₉H₁₂ formula. Interestingly, Hofmann initially reported a formula of C₁₈H₁₂. This was due to the use of an atomic weight of 6 for carbon, a common convention at the time. When the modern atomic weight of 12 is applied to his experimental data, the correct empirical formula of C₉H₁₂ is obtained.

Visualizing the Path to Discovery

Conclusion

mesitylene physicochemical properties for spectroscopic analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of mesitylene (1,3,5-trimethylbenzene) relevant to its spectroscopic analysis. The information is intended to assist researchers in utilizing this compound as a solvent, standard, or analyte in various spectroscopic applications.

Core Physicochemical Properties

This compound is a colorless, flammable liquid hydrocarbon with a characteristic aromatic odor. Its symmetrical structure, with three methyl groups positioned equally around the benzene (B151609) ring, results in unique spectroscopic features.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂ | [2] |

| Molecular Weight | 120.19 g/mol | [3] |

| Boiling Point | 164.7 °C | [1][2] |

| Melting Point | -44.8 °C | [1][2] |

| Density | 0.8637 g/cm³ at 20 °C | [1] |

| Refractive Index (n²⁰/D) | 1.499 | [4][5] |

| Solubility in Water | 48.2 mg/L at 25 °C (insoluble) | [2] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, benzene, and acetone (B3395972) | [6][7] |

Spectroscopic Data and Analysis

The symmetrical nature of this compound simplifies its spectroscopic signatures, making it a useful reference standard in some applications.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its high symmetry, the ¹H NMR spectrum of this compound is deceptively simple, showing only two distinct signals.[4][8] The three aromatic protons are chemically equivalent, as are the nine protons of the three methyl groups.[1][9]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~6.8 | Singlet | Aromatic (Ar-H) |

| ¹H | ~2.3 | Singlet | Methyl (CH₃) |

| ¹³C | ~138 | - | Aromatic (quaternary C) |

| ¹³C | ~127 | - | Aromatic (C-H) |

| ¹³C | ~21 | - | Methyl (CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic peaks corresponding to the vibrations of its aromatic ring and methyl groups.

| Wavenumber (cm⁻¹) | Vibration Type |

| 3080 - 3030 | Aromatic C-H stretch |

| 2975 - 2845 | Methyl C-H stretch |

| ~1600 and ~1500 | Aromatic C=C ring stretch |

| 1470 - 1370 | Methyl C-H bend |

| 900 - 735 | Aromatic C-H out-of-plane bend (characteristic of 1,3,5-trisubstitution) |

UV-Visible (UV-Vis) Spectroscopy

This compound exhibits ultraviolet absorption characteristic of substituted benzene rings. Alkyl substitution on the benzene ring typically shifts the absorption to longer wavelengths compared to unsubstituted benzene.[2]

| λmax (nm) | Solvent |

| ~267 | Alcohol |

| ~263 | Alcohol |

Mass Spectrometry (MS)

In mass spectrometry, this compound undergoes fragmentation upon ionization. The molecular ion peak and characteristic fragment ions are observed.

| m/z | Assignment |

| 120 | Molecular Ion [M]⁺ |

| 105 | [M-CH₃]⁺ (Base Peak) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound by dissolving approximately 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[10]

-

The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).[4]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Parameters (Typical):

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: Room temperature.

-

¹H NMR:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 (or more, depending on concentration).

-

Decoupling: Proton broadband decoupling.

-

-

-

Data Acquisition and Processing:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the Free Induction Decay (FID) using the specified parameters.

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Methodology:

-

Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and transparent.[11] If necessary, clean them with a small amount of a volatile solvent like acetone and dry them completely.[11]

-

Place one to two drops of neat (undiluted) this compound onto the center of one salt plate.[11]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[11]

-

-

Instrument Parameters (Typical):

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Methodology:

-

Sample Preparation:

-

Choose a UV-transparent solvent in which this compound is soluble (e.g., ethanol, hexane).

-

Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a precise volume of the chosen solvent in a volumetric flask.

-

Prepare a dilute solution for analysis by transferring a small, known volume of the stock solution to another volumetric flask and diluting to the mark with the same solvent. The final concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

-

-

Instrument Parameters (Typical):

-

Spectrometer: A dual-beam UV-Vis spectrophotometer.

-

Scan Range: Typically 200-400 nm for aromatic compounds.

-

Scan Speed: Medium.

-

Slit Width: 1-2 nm.

-

-

Data Acquisition and Processing:

-

Fill a quartz cuvette with the solvent to be used as the reference (blank).

-

Fill a matching quartz cuvette with the prepared this compound solution.

-

Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path of the spectrophotometer.

-

Run a baseline correction with the solvent-filled cuvettes.

-

Acquire the absorption spectrum of the this compound solution.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound and identify its molecular ion and major fragment ions.

Methodology:

-

Sample Introduction:

-

For a volatile liquid like this compound, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Direct Injection: A small amount of the liquid sample is introduced into the ion source via a heated probe or a direct insertion probe.

-

GC-MS: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph. The GC separates this compound from any impurities, and it then enters the mass spectrometer.

-

-

Instrument Parameters (Typical for Electron Ionization - EI):

-

Ionization Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

-

Ion Source Temperature: 150-250 °C.

-

-

Data Acquisition and Processing:

-

Acquire the mass spectrum.

-

Identify the peak corresponding to the molecular ion (M⁺), which will have an m/z value equal to the molecular weight of this compound (120).

-

Analyze the fragmentation pattern to identify the major fragment ions. The most abundant peak in the spectrum is designated as the base peak.

-

This compound's Spectroscopic Fingerprint

The following diagram illustrates the relationship between the molecular structure of this compound and its characteristic spectroscopic signals, providing a concise visual summary of its analytical fingerprint.

Caption: this compound's structure dictates its unique spectroscopic outputs.

References

- 1. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (this compound) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (this compound) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Solved The UV-vis spectrum of benzene has a major band at | Chegg.com [chegg.com]

- 4. C9H12 1,3,5-trimethylbenzene (this compound) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (this compound) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. echemi.com [echemi.com]

- 7. This compound(108-67-8) 13C NMR [m.chemicalbook.com]

- 8. C9H12 mass spectrum of 1,3,5-trimethylbenzene this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. cif.iastate.edu [cif.iastate.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

Theoretical Exploration of Mesitylene's Molecular Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of mesitylene (1,3,5-trimethylbenzene) based on theoretical and computational studies. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who require a detailed understanding of the conformational properties and structural parameters of this molecule.

Molecular Geometry

The equilibrium geometry of this compound has been investigated through computational chemistry, primarily employing Density Functional Theory (DFT). These studies provide precise information on bond lengths and angles, which are crucial for understanding the molecule's steric and electronic properties.

Computational Methodology

A prevalent method for determining the optimized geometry of this compound involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a triple-zeta basis set, such as 6-311++G(d,p). This level of theory provides a robust and accurate description of the electronic structure and, consequently, the molecular geometry.

The typical computational workflow for geometry optimization is as follows:

Caption: A typical workflow for the computational geometry optimization of this compound.

The process begins with an initial guess of the molecular structure, which is then refined through an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the molecule. This process is continued until the forces and atomic displacements fall below a predefined threshold. A subsequent frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies.

Structural Parameters

Theoretical studies have determined the optimized bond lengths and angles for this compound. The following tables summarize these key structural parameters.

Table 1: Calculated Bond Lengths for this compound

| Bond | Description | Calculated Bond Length (Å) |

| C-C (aromatic) | Carbon-carbon bond within the benzene (B151609) ring | Data not available |

| C-C (aromatic-methyl) | Bond between a ring carbon and a methyl carbon | Data not available |

| C-H (aromatic) | Bond between a ring carbon and a hydrogen | Data not available |

| C-H (methyl) | Bond between a methyl carbon and a hydrogen | Data not available |

Table 2: Calculated Bond Angles for this compound

| Angle | Description | Calculated Bond Angle (°) |

| C-C-C (aromatic) | Angle between three adjacent carbons in the ring | Data not available |

| C-C-H (aromatic) | Angle involving a ring carbon and its hydrogen | Data not available |

| C-C-C (aromatic-methyl) | Angle between a ring C-C bond and a C-CH3 bond | Data not available |

| H-C-H (methyl) | Angle between two hydrogens of a methyl group | Data not available |

Note: Specific calculated values for bond lengths and angles from a comprehensive theoretical study on this compound were not available in the searched literature. However, the methodology described is standard for obtaining such data.

Conformational Analysis: Methyl Group Rotation

A key aspect of this compound's molecular structure is the rotational dynamics of its three methyl groups. Theoretical studies, in conjunction with experimental data, provide insight into the rotational barriers and preferred conformations of these groups.

Theoretical Approach to Rotational Barrier Calculation

The rotational barrier of the methyl groups can be calculated by performing a series of constrained geometry optimizations. In this procedure, the dihedral angle of one of the C-H bonds of a methyl group relative to the benzene ring is fixed at various angles (e.g., in 15-degree increments from 0 to 120 degrees), while all other geometric parameters are allowed to relax. The energy of the molecule is calculated at each constrained angle, and the rotational barrier is determined as the difference between the maximum and minimum energies along this rotational coordinate.

For molecules with multiple rotors, such as this compound, a multi-dimensional potential energy surface can be mapped out. However, due to the symmetry of this compound, the rotational profiles of the three methyl groups in an isolated molecule are expected to be identical.

A study on the closely related molecule, 1,3,5-tribromothis compound, revealed that for an isolated molecule, the rotational barriers of the three methyl groups are equal and very low, suggesting that the methyl groups in this compound are also likely to be nearly free rotors in the gas phase.

Caption: Workflow for calculating the rotational barrier of a methyl group.

Rotational Barrier and Tunneling

Experimental studies on the rotational tunneling of methyl groups in solid this compound at low temperatures have provided insights into the rotational potentials.[1] These studies observe distinct tunneling splittings, which are directly related to the height and shape of the rotational barrier.[1] While these experiments are conducted in the solid state where intermolecular interactions can influence the rotational potentials, they provide valuable benchmarks for theoretical calculations.

Table 3: Experimental and Theoretical Data Related to Methyl Rotation in this compound

| Parameter | Method/Condition | Value(s) | Reference |

| Rotational Tunneling Splittings | Inelastic Neutron Scattering (Solid Phase III, He temp.) | 2.7, 4.1, and 16.3 µeV | [1] |

| Rotational Tunneling Splittings | Inelastic Neutron Scattering (Solid Phase II, T ≤ 12 K) | 6.6, 12.5, 15.0, and 18.3 µeV | [1] |

| Rotational Tunneling Splitting | Inelastic Neutron Scattering (Solid Phase I) | 10.2 µeV | [1] |

| Rotational Barrier (calculated) | DFT (for isolated 1,3,5-tribromothis compound) | Very low and equal for all three methyl groups | [2] |

The presence of multiple tunneling splittings in the solid phases suggests that the crystal packing can lead to different local environments for the three methyl groups, resulting in distinct rotational barriers.[1] In contrast, for an isolated molecule, theoretical considerations point to equivalent and very low rotational barriers for the three methyl groups.

Conclusion

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Mesitylene

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of mesitylene (1,3,5-trimethylbenzene). It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document outlines the characteristic spectral features of this compound, details the experimental protocol for data acquisition, and presents the quantitative data in a clear, tabular format.

Introduction to the ¹H NMR Spectroscopy of this compound

This compound is a highly symmetrical aromatic hydrocarbon. Its molecular structure gives rise to a simple yet characteristic ¹H NMR spectrum. Due to the C₃ rotational symmetry of the molecule, all three aromatic protons are chemically equivalent, as are the nine protons of the three methyl groups. This high degree of equivalence results in a spectrum with only two distinct signals, both of which appear as sharp singlets.[1][2] The absence of adjacent, non-equivalent protons means that no spin-spin coupling is observed.[1]

Molecular Structure and Proton Environments

The symmetry of this compound is the key determinant of its ¹H NMR spectrum. The molecule possesses two distinct sets of proton environments: the aromatic ring protons and the methyl group protons.

Quantitative ¹H NMR Data for this compound

The following table summarizes the key quantitative data obtained from the ¹H NMR spectrum of this compound. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Number of Protons |

| Aromatic Protons (Ar-H) | ~6.8 | Singlet | 1 | 3 |

| Methyl Protons (-CH₃) | ~2.3 | Singlet | 3 | 9 |

Note: The reported chemical shifts are approximate and can vary slightly depending on the solvent and the concentration of the sample.[2][3]

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound is characterized by two distinct signals:

-

Aromatic Protons: A singlet appearing around 6.8 ppm is assigned to the three equivalent aromatic protons.[2][4] The downfield chemical shift is characteristic of protons attached to an aromatic ring, where they experience deshielding due to the ring current effect.

-

Methyl Protons: A singlet observed at approximately 2.3 ppm corresponds to the nine equivalent protons of the three methyl groups.[2][4] These protons are in a more shielded environment compared to the aromatic protons, hence their upfield chemical shift.

The integrated area under these peaks reveals a ratio of 1:3, which directly corresponds to the ratio of the number of aromatic protons (3) to the number of methyl protons (9).[1]

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines the methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

5.1. Materials and Equipment

-

Sample: this compound (1,3,5-trimethylbenzene)

-

NMR Solvent: Deuterated chloroform (B151607) (CDCl₃) is commonly used.[1] Other deuterated solvents can also be employed.

-

Internal Standard: Tetramethylsilane (TMS) is used as a reference for chemical shifts (δ = 0.0 ppm).[1]

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is required for optimal resolution.[5]

-

NMR Tubes: Standard 5 mm NMR tubes.

-

Pipettes and Vials: For sample preparation.

5.2. Sample Preparation Workflow

5.3. NMR Data Acquisition

-

Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions to ensure a homogeneous magnetic field.

-

Locking: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃).

-

Parameter Setup:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is generally adequate.

-

Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID).

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phasing: Phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Correct the baseline to ensure accurate integration.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm.

-

Integration: Integrate the area under each peak to determine the relative ratio of protons.

-

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how molecular symmetry simplifies a spectrum. The presence of only two sharp singlets with an integration ratio of 1:3 provides a clear and unambiguous confirmation of its structure. This guide provides the necessary data and protocols for researchers to confidently acquire and interpret the ¹H NMR spectrum of this compound in a laboratory setting.

References

- 1. C9H12 1,3,5-trimethylbenzene (this compound) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (this compound) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Solved this compound (1,3,5-trimethyl benzene) is reacted with | Chegg.com [chegg.com]

- 4. quora.com [quora.com]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Identification of Mesitylene using Infrared Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Infrared (IR) spectroscopy for the identification and characterization of mesitylene (1,3,5-trimethylbenzene). This document details the characteristic IR absorption bands of this compound, outlines a standard experimental protocol for data acquisition, and visually represents the logical workflows for spectral analysis and interpretation.

Introduction to this compound and IR Spectroscopy